![molecular formula C10H11ClF3NO2 B1383345 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1798747-21-3](/img/structure/B1383345.png)
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is a derivative of amino acids and contains a trifluorophenyl group, which makes it a unique and valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4,5-trifluorophenylacetic acid as the starting material.
Reaction Steps: The process involves the following steps:
Reduction: The carboxylic acid group of 3,4,5-trifluorophenylacetic acid is reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to an amine through amination using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the trifluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups attached to the trifluorophenyl ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of trifluorophenyl groups in biological systems.
Industry: It is used in the production of materials and chemicals that require specific properties conferred by the trifluorophenyl group.
Mechanism of Action
The mechanism by which 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluorophenyl group can interact with various biological targets, leading to specific biochemical reactions and pathways.
Comparison with Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: This compound is structurally similar but has a different arrangement of atoms.
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is a protected form of the amino acid, used in peptide synthesis.
Uniqueness: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride is unique due to its specific trifluorophenyl group placement, which affects its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNIJLMMPBENLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)
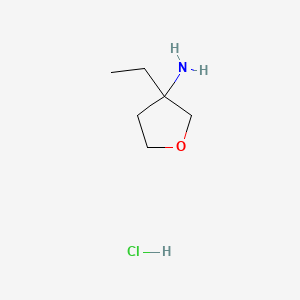
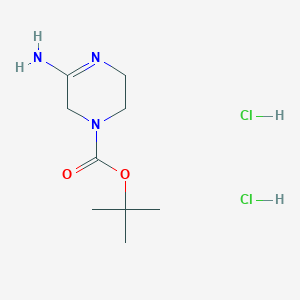
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
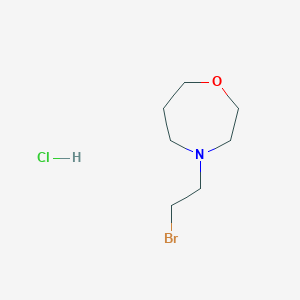
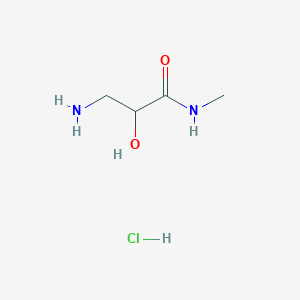



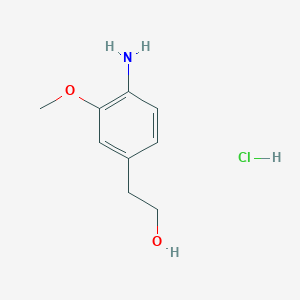
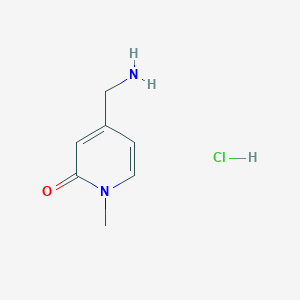

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
